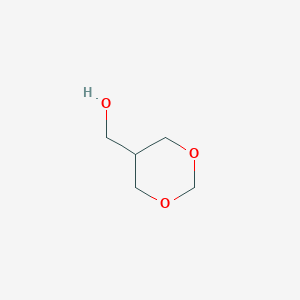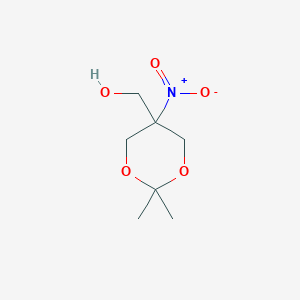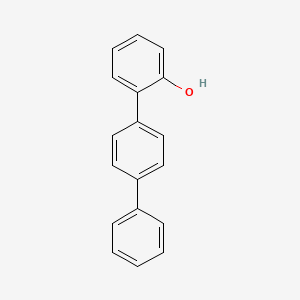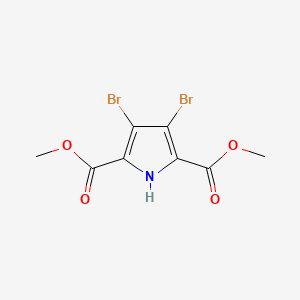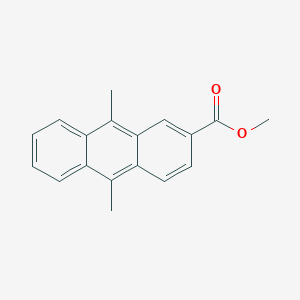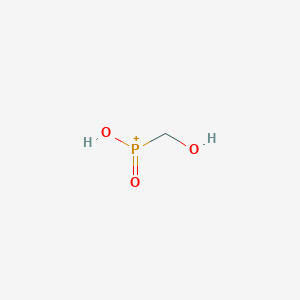
Hydroxymethylphosphinic acid
Vue d'ensemble
Description
Hydroxymethylphosphinic acid is a phosphinic acid derivative characterized by the presence of a hydroxymethyl group attached to the phosphorus atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydroxymethylphosphinic acid can be synthesized through the Kabachnik-Fields three-component condensation reaction. This involves the reaction of a hydroxyalkane-H-phosphinic acid, formaldehyde, and a secondary amine . The reaction conditions typically include the use of an acidic or basic medium to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of phosphinates and phosphonates. This process can be carried out under both acidic and basic conditions, with the use of trimethylsilyl halides to cleave the C-O bond .
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxymethylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Substitution reactions involve replacing the hydroxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve the use of strong acids or bases.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Applications De Recherche Scientifique
Hydroxymethylphosphinic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of hydroxymethylphosphinic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of phosphonopyruvate hydrolase, an enzyme involved in the hydrolysis of phosphonates . This inhibition disrupts the enzyme’s activity, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Hydroxymethylphosphinic acid can be compared with other similar compounds, such as:
Hydroxymethylphosphonic acid: Both compounds have a hydroxymethyl group, but differ in their oxidation states and reactivity.
Phosphonic acids: These compounds share a similar phosphorus-containing backbone but differ in their functional groups and applications.
Phosphinates: Similar in structure, but phosphinates have different chemical properties and reactivity patterns.
This compound stands out due to its unique combination of a hydroxymethyl group and a phosphinic acid backbone, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
hydroxy-(hydroxymethyl)-oxophosphanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O3P/c2-1-5(3)4/h2H,1H2/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSGVLBJMBDEMA-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)[P+](=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O3P+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426050 | |
| Record name | hydroxymethylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.014 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4886-44-6 | |
| Record name | hydroxymethylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



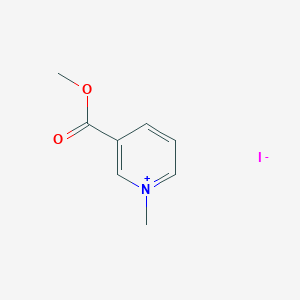
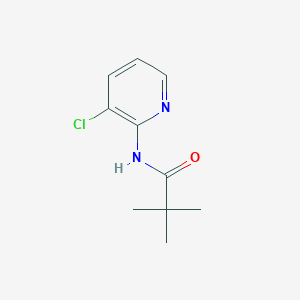
![1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-](/img/structure/B3052859.png)
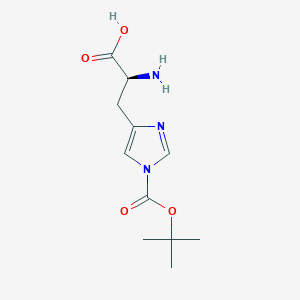
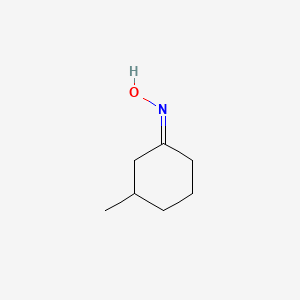
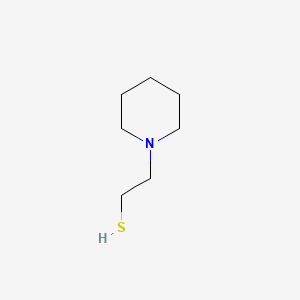
![2-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B3052868.png)
